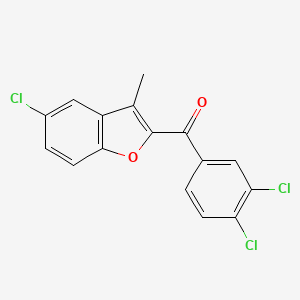

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound with the molecular formula C16H9Cl3O2 . It is used in various chemical reactions and has specific physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H9Cl3O2 . This indicates that it contains 16 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms. The exact arrangement of these atoms in the molecule defines its structure.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study describes the synthesis of benzofuran derivatives, including compounds similar to (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, which were tested for antimicrobial activity. These compounds were prepared via Knoevenagel condensation and screened for their ability to inhibit microbial growth. The synthesized benzofuran derivatives showed varied antimicrobial properties, indicating their potential as antimicrobial agents (Kenchappa et al., 2016).

Molecular Docking and Antimicrobial Agents

Another investigation focused on the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones through an ultrasound-assisted Rap–Stoermer reaction. The compounds synthesized in this study, including structures related to this compound, were evaluated for their potential as antimicrobial agents. The study highlights the application of these compounds in addressing bacterial and fungal infections, emphasizing the role of benzofuran derivatives in developing new antimicrobial agents (Zhang et al., 2012).

Synthesis and Biological Activity

Research has also been conducted on the synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and their effects on antiproliferative activity and the reversal of multidrug resistance in human cancer cell lines. This study illustrates the potential of benzofuran derivatives, similar to this compound, in cancer research and treatment. The compounds displayed significant antiproliferative activity and were effective in reversing multidrug resistance, highlighting their importance in cancer therapy (Parekh et al., 2011).

Mécanisme D'action

Target of Action

Similar benzofuran derivatives have been found to exhibit potent antibacterial activity .

Mode of Action

It’s worth noting that benzofuran derivatives have been known to interact with their targets, resulting in a variety of biological effects .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure .

Pharmacokinetics

The compound’s molecular formula is c19h24cl2n2o3, with an average mass of 399311 Da , which may influence its pharmacokinetic properties.

Result of Action

Similar benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKBPCZUYALUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)

![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)

![6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2976239.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976251.png)